molecular formula C24H30N2O8 B13808290 b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)

b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)

Cat. No.: B13808290
M. Wt: 474.5 g/mol
InChI Key: YVGANMXWFYPODN-UGLMLMAMSA-N
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Description

b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci): is a complex organic compound that features a glucopyranosiduronic acid moiety linked to a carbazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) typically involves multiple steps:

    Formation of the Glucopyranosiduronic Acid Moiety: This step involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection.

    Synthesis of the Carbazole Derivative: The carbazole core is synthesized through cyclization reactions, often starting from aniline derivatives.

    Coupling Reactions: The glucopyranosiduronic acid moiety is coupled with the carbazole derivative using suitable coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the glucopyranosiduronic acid.

    Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the carbazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic electronic materials.

Biology

    Biochemical Probes: Used to study carbohydrate-protein interactions.

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects in treating diseases.

Industry

    Biotechnology: Applications in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    b-D-Glucopyranosiduronic acid derivatives: Compounds with similar glucopyranosiduronic acid moieties.

    Carbazole derivatives: Compounds featuring the carbazole core structure.

Uniqueness

The uniqueness of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) lies in its combined structural features, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H30N2O8

Molecular Weight

474.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H30N2O8/c1-12(2)25-10-13(33-24-21(29)19(27)20(28)22(34-24)23(30)31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)26-16/h3-9,12-13,19-22,24-29H,10-11H2,1-2H3,(H,30,31)/t13?,19-,20-,21+,22-,24?/m0/s1

InChI Key

YVGANMXWFYPODN-UGLMLMAMSA-N

Isomeric SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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